Specific Scientific Field: Supramolecular Chemistry.
Methods of Application or Experimental Procedures: The organic acids (3-chlorobenzoic acid and 4-chlorobenzoic acid) were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers for cocrystallization.
Results or Outcomes: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail. The prepared compounds were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains and were also tested as antioxidant agents.
Specific Scientific Field: Biochemistry.
Summary of the Application: 3-Amino-4-chlorobenzoic acid is used in peptide synthesis. Peptides are short chains of amino acids that play crucial roles in biological functions.
Methods of Application or Experimental Procedures: The specific methods of application in peptide synthesis can vary greatly depending on the specific peptide being synthesized. Generally, it involves the formation of peptide bonds between amino acids.
Results or Outcomes: The outcomes can vary greatly depending on the specific peptide being synthesized.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: 3-Amino-4-chlorobenzoic Acid is a useful reagent for the preparation of novel bis-triazolyl-aryl-benzimidazole-thiol derivatives. These derivatives can have various applications in medicinal chemistry due to their potential biological activities.
Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific derivative being synthesized.
Results or Outcomes: The outcomes can vary greatly depending on the specific derivative being synthesized.
Summary of the Application: Aminobenzoic acid compounds, including 3-Amino-4-chlorobenzoic acid, have been used as HOCl traps for activated neutrophils. Neutrophils are a type of white blood cell that play a key role in the body’s immune response.
Methods of Application or Experimental Procedures: The specific methods of application can vary greatly depending on the specific study or experiment.
Results or Outcomes: The outcomes can vary greatly depending on the specific study or experiment.
The key feature of 3-amino-4-chlorobenzoic acid's structure is the combination of functional groups on a benzene ring. The molecule consists of a benzene ring with a chlorine atom attached at the fourth position (para position) and an amino group (NH2) at the third position (meta position) relative to the carboxylic acid group (COOH) []. This combination of electron-withdrawing (chlorine) and electron-donating (amino) substituents can influence the reactivity of the molecule [].
Several chemical reactions involving 3-amino-4-chlorobenzoic acid are relevant to scientific research. Here are a few examples:
Diazotization and Coupling Reactions: The amino group of 3-amino-4-chlorobenzoic acid can undergo diazotization, a process that generates a diazonium ion. This reactive intermediate can then be coupled with various aromatic compounds to form new azo dyes or other aromatic molecules with specific functionalities.
Irritant;Environmental Hazard